molecular formula C21H16O2S B15170244 {4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone CAS No. 918340-98-4

{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone

Cat. No.: B15170244
CAS No.: 918340-98-4
M. Wt: 332.4 g/mol
InChI Key: MDYOARAPXMDQSF-UHFFFAOYSA-N
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Description

{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone is an organic compound with a complex structure that includes both sulfinyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to suit specific requirements.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfinyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction can lead to the formation of a simpler hydrocarbon structure.

Scientific Research Applications

{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which {4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler compound with two phenyl groups attached to a carbonyl group.

    Sulfoxides: Compounds with a sulfinyl group attached to various organic moieties.

Uniqueness

{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone is unique due to the presence of both sulfinyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in research and industry.

Properties

CAS No.

918340-98-4

Molecular Formula

C21H16O2S

Molecular Weight

332.4 g/mol

IUPAC Name

[4-[2-(benzenesulfinyl)ethenyl]phenyl]-phenylmethanone

InChI

InChI=1S/C21H16O2S/c22-21(18-7-3-1-4-8-18)19-13-11-17(12-14-19)15-16-24(23)20-9-5-2-6-10-20/h1-16H

InChI Key

MDYOARAPXMDQSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CS(=O)C3=CC=CC=C3

Origin of Product

United States

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